REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].C(=O)([O-])[O-].[K+].[K+].Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2.3|
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Name
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|
Quantity
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11.3 g
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Type
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reactant
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Smiles
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COC1=C(C=CC=C1)O
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Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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12 mL
|
Type
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reactant
|
Smiles
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BrCC(=O)OCC
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Name
|
|
Quantity
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113 mL
|
Type
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solvent
|
Smiles
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CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 4 hours
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Duration
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4 h
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure from the filtrate
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Type
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CUSTOM
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Details
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The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1)
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Type
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CUSTOM
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Details
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to give Compound IIbd-a (17 g, 91%) as a pale-yellow oily substance
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Name
|
|
Type
|
|
Smiles
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COC1=C(OCC(=O)OCC)C=CC=C1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |